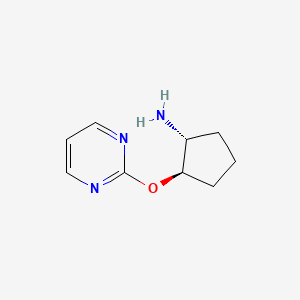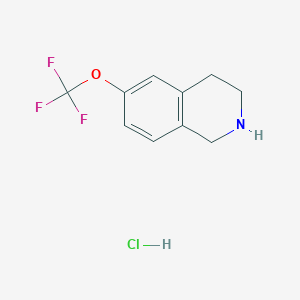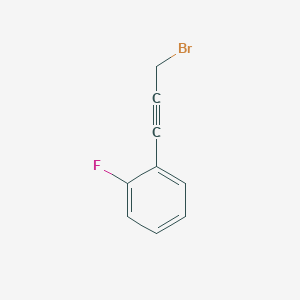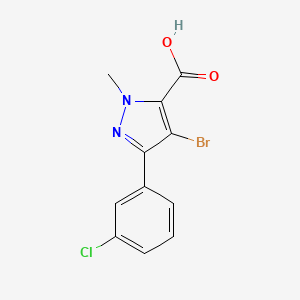![molecular formula C32H36N4O7S B2617169 4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 451464-94-1](/img/structure/B2617169.png)
4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity of Quinazolinone Derivatives
A study highlighted the synthesis and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies further confirmed the potential of these derivatives as effective antitumor agents by inhibiting key cancer cell line growths through mechanisms similar to known inhibitors (Ibrahim A. Al-Suwaidan et al., 2016).
Synthesis and Characterization for Antimicrobial Applications
Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The research demonstrated the antibacterial and antifungal activities of newly synthesized quinazoline compounds against various microbial strains, highlighting their potential as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Novel Synthesis Techniques and Applications
Further, research on the synthesis of substituted benzoquinazolinones introduced novel amino- and sulfanyl-derivatives. These compounds exhibited significant anticancer activities, particularly against HT29 and HCT116 cell lines, indicating their potential in cancer treatment strategies (M. Nowak et al., 2015).
Biomedical Applications of Poly(2-oxazolines)
In the realm of biomedical applications, a study on poly(2-oxazolines) demonstrated their low cytotoxicity and potential in drug delivery systems. The research showed how these polymers, with varying alkyl chain lengths and molar masses, could be utilized in biomedical applications due to their non-cytotoxic properties and ability to interact with living cells without significant immunosuppressive effects (J. Kronek et al., 2011).
Properties
IUPAC Name |
4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7S/c1-40-22-12-14-26(41-2)25(19-22)34-30(38)20-44-32-35-24-9-6-5-8-23(24)31(39)36(32)17-7-10-29(37)33-16-15-21-11-13-27(42-3)28(18-21)43-4/h5-6,8-9,11-14,18-19H,7,10,15-17,20H2,1-4H3,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGHRQXJWOJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)
![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)






![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)


